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Compound of Interest

Compound Name: Capryl alcohol-d18

Cat. No.: B3334393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of

perdeuterated n-octanol, a critical isotopically labeled compound utilized in a variety of

scientific and pharmaceutical applications. This document summarizes key quantitative data,

details experimental methodologies for their determination, and presents a logical workflow for

physical property characterization.

Introduction to Perdeuterated n-Octanol
Perdeuterated n-octanol, where hydrogen atoms are replaced with deuterium, is a valuable tool

in research and development. Its use spans from a solvent in Nuclear Magnetic Resonance

(NMR) spectroscopy to a model system for studying biological membranes and drug

partitioning. The substitution of protium with deuterium imparts subtle but significant changes to

the physicochemical properties of the molecule due to the kinetic isotope effect. Understanding

these differences is crucial for the accurate interpretation of experimental results and for the

design of novel drug delivery systems.

Quantitative Physical Data
The following tables summarize the key physical properties of perdeuterated n-octanol

(specifically n-octanol-d17 and n-octanol-d18) in comparison to its non-deuterated (protio)
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analogue, n-octanol.

Table 1: General and Molar Properties

Property
Perdeuterated n-
Octanol (d17)

Perdeuterated n-
Octanol (d18)

n-Octanol (Protio)

Molecular Formula C₈HD₁₇O[1] C₈D₁₈O[2] C₈H₁₈O[3][4]

Molecular Weight (

g/mol )
147.33[1][5][6] 148.34[2] 130.23[3][4]

Table 2: Thermophysical Properties

Property
Perdeuterated n-
Octanol (d17)

Perdeuterated n-
Octanol (d18)

n-Octanol (Protio)

Melting Point (°C) -15[5] -15 -16 to -15[3][4]

Boiling Point (°C) 196[5] 196 195[4]

Density (g/mL at

25°C)
0.827 0.940 ~0.827[7]

Table 3: Other Physical Properties

Property
Perdeuterated n-Octanol
(d17)

n-Octanol (Protio)

Kinematic Viscosity (mm²/s at

40°C)
5.58[5]

~7.36 cP (dynamic viscosity at

25°C)[4]

Refractive Index (n D) Not available in cited literature 1.427 to 1.429 (at 20°C)[3][7]

Note on Viscosity and Refractive Index: Specific dynamic viscosity and refractive index values

for perdeuterated n-octanol are not readily available in the reviewed literature. However, it is

generally observed that deuteration increases the viscosity of a substance compared to its
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protio counterpart. Conversely, deuteration has been shown to slightly reduce the refractive

index.

Experimental Protocols
The determination of the physical characteristics of perdeuterated n-octanol requires precise

experimental methodologies. Below are detailed protocols for key analytical techniques.

Density Measurement
The density of perdeuterated n-octanol can be accurately determined using a calibrated

pycnometer or a digital density meter.

Protocol using a Pycnometer:

Cleaning and Calibration: Thoroughly clean a pycnometer of known volume with a suitable

solvent (e.g., acetone) and dry it completely. Determine the mass of the empty, dry

pycnometer using an analytical balance. Calibrate the pycnometer by filling it with deionized

water of a known temperature and weighing it to determine the exact volume.

Sample Measurement: Empty and dry the calibrated pycnometer. Fill it with the

perdeuterated n-octanol sample, ensuring no air bubbles are present. Adjust the temperature

of the sample to the desired measurement temperature (e.g., 25°C) in a water bath.

Weighing: Carefully wipe the outside of the pycnometer dry and weigh it on the analytical

balance.

Calculation: The density is calculated by dividing the mass of the perdeuterated n-octanol

(mass of filled pycnometer minus mass of empty pycnometer) by its volume (the calibrated

volume of the pycnometer).

Melting Point Determination via Differential Scanning
Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat

required to increase the temperature of a sample and a reference.
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Protocol:

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of perdeuterated

n-octanol into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program: Program the DSC instrument to cool the sample to a temperature well

below the expected melting point (e.g., -50°C). Then, heat the sample at a controlled rate

(e.g., 5-10°C/min) to a temperature above the melting point (e.g., 20°C).

Data Analysis: The melting point is determined as the onset temperature or the peak

temperature of the endothermic transition observed in the DSC thermogram. The enthalpy of

fusion can also be calculated from the area of the melting peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy is essential for confirming the isotopic purity and structural

integrity of perdeuterated n-octanol.

Protocol:

Sample Preparation: Dissolve a small amount of the perdeuterated n-octanol in a suitable

deuterated solvent (e.g., chloroform-d, CDCl₃). The concentration should be appropriate for

the spectrometer's sensitivity.

Instrument Parameters: Acquire the ²H NMR spectrum on a high-field NMR spectrometer.

Key parameters to set include the pulse sequence, acquisition time, relaxation delay, and

number of scans.

Data Analysis: The resulting spectrum will show signals corresponding to the different

deuterium environments in the n-octanol molecule. The chemical shifts and integration of

these signals can be used to confirm the deuteration pattern and assess the isotopic

enrichment. ¹H NMR can also be performed to quantify any residual protium signals.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the characterization of the physical

properties of perdeuterated n-octanol.

Caption: Experimental workflow for the characterization of perdeuterated n-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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